Epoxiconazole

Fungicide discovery Biochemistry Target engagement

Fusarium head blight in cereals with confirmed benzimidazole resistance demands targeted fungicide solutions. Epoxiconazole is a triazole CYP51 inhibitor that specifically addresses this challenge: • Strong inhibition of carbendazim-resistant F. graminearum isolates with enhanced FHB field control. • 80-100% yellow/brown rust control in multi-country European field trials. • Lower Resistance Factor (RF=69) vs. tebuconazole (RF=211) in Z. tritici populations with reduced triazole sensitivity. Supplied as a racemic mixture (≥98% purity) with full COA for R&D and analytical applications.

Molecular Formula C17H13ClFN3O
Molecular Weight 329.8 g/mol
CAS No. 133855-98-8
Cat. No. B1671545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxiconazole
CAS133855-98-8
Synonyms(2RS,35R) 1-(3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl)-1H-1,2,4-triazole
epoxiconazol
epoxiconazole
epoxyconazole
Molecular FormulaC17H13ClFN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1
InChIKeyZMYFCFLJBGAQRS-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epoxiconazole Fungicide Baseline


Epoxiconazole (CAS 133855-98-8) is a triazole fungicide that acts as a sterol 14α-demethylase (CYP51) inhibitor, disrupting ergosterol biosynthesis in fungal cell membranes . It is a racemic mixture of (2RS,3SR) enantiomers [1]. Introduced in the 1990s [2], it is widely used as a broad-spectrum foliar fungicide for controlling diseases in cereals, particularly wheat, and also finds application in soybeans, sugar beet, and other crops [3].

CYP51 target engagement & sterol biosynthesis inhibition studies

Fungicide resistance management & cross-resistance profiling research

Cereal disease control research (wheat rusts, Septoria, Fusarium head blight)

Epoxiconazole Substitution Limitations


Substitution among triazole fungicides is not straightforward due to significant differences in target affinity, field performance against specific pathogens, and cross-resistance patterns. The Cyp51 target site exhibits varying sensitivities to different azoles, and the frequency of resistance-conferring mutations in pathogen populations directly impacts field efficacy. Furthermore, while sharing a common mode of action, each triazole possesses a unique combination of systemic properties, residual activity, and spectrum of control [1]. The evidence below demonstrates that epoxiconazole possesses a specific and quantifiable profile that distinguishes it from its closest analogs, such as tebuconazole, propiconazole, and prothioconazole.

  • Target affinity may differ significantly among triazoles; CYP51 binding profiles are not interchangeable.

  • Field performance varies by pathogen species and resistance background; efficacy against specific diseases may not transfer.

  • Cross-resistance patterns with analogs such as tebuconazole can limit direct substitution in resistance-prone populations.

Epoxiconazole Comparator Evidence


CYP51 Binding Affinity vs. Prothioconazole

Epoxiconazole exhibits a dramatically higher binding affinity for the target enzyme MgCYP51 from Mycosphaerella graminicola compared to the widely used alternative prothioconazole. Spectrophotometric assays revealed that prothioconazole bound to MgCYP51 with 840-fold less affinity than epoxiconazole [1]. This difference is mechanistically linked to distinct inhibition types: epoxiconazole acts as a noncompetitive inhibitor, whereas prothioconazole is a competitive inhibitor of substrate binding [1].

CYP51 Binding
Head-to-head
840-fold higher affinity than prothioconazole
Informs target engagement comparison studies
Noncompetitive vs competitive inhibition; purified MgCYP51
Fungicide discovery Biochemistry Target engagement

Wheat Rust Control Comparable to Tebuconazole

In a multi-year, multi-country field trial program across Europe, treatments with epoxiconazole and tebuconazole provided between 80 and 100% control of both yellow rust (Puccinia striiformis) and brown rust (Puccinia triticina) [1]. This places epoxiconazole in the highest efficacy tier for rust control, alongside tebuconazole, and differentiates it from other triazoles that may show lower or more variable performance.

Wheat Rust Control
Head-to-head
80–100% control of yellow & brown rust
Comparable to tebuconazole in European field trials
40 trials, 10 countries, 2015–2016
Field efficacy Cereal pathology Disease management

Carbendazim-Resistant FHB Efficacy

Epoxiconazole demonstrates strong inhibitory activity against carbendazim-resistant isolates of Fusarium graminearum, a key pathogen causing Fusarium head blight (FHB) [1]. Artificially inoculated field trials confirmed that epoxiconazole effectively controlled FHB caused by these resistant isolates, a capability not shared by the benzimidazole fungicide carbendazim, which is rendered ineffective [1].

Carbendazim-Resistant FHB
Head-to-head
Retains inhibitory activity against resistant F. graminearum
Supports resistance-breaking research use
Carbendazim ineffective; inoculated field confirmation
Fungicide resistance Mycology Crop protection

Baltic Z. tritici Resistance Factor vs. Tebuconazole

In Baltic region isolates of Zymoseptoria tritici, the causal agent of Septoria tritici blotch (STB), the mean Resistance Factor (RF) for epoxiconazole was 69, which is substantially lower than the mean RF of 211 observed for tebuconazole [1]. The Resistance Factor is calculated as the ratio of the mean EC50 of the resistant population to the EC50 of a sensitive reference isolate. A lower RF indicates a less pronounced shift in sensitivity, suggesting epoxiconazole may retain greater field utility in these populations compared to tebuconazole.

Z. tritici Resistance Factor
Head-to-head
Mean RF = 69 (vs 211 for tebuconazole)
3.1-fold lower resistance shift in Baltic isolates
EC50 ratio to sensitive reference; four Baltic countries
Fungicide resistance Population genetics Cereal pathology

F. culmorum Cross-Resistance with Tebuconazole

In a study of 105 Fusarium culmorum strains, cross-resistance was observed between epoxiconazole and tebuconazole (ρ=0.6) [1]. However, tebuconazole was, on average, more potent, with a mean EC50 of 0.32 mg/L compared to epoxiconazole's mean EC50 of 0.57 mg/L [1]. The EC50 values ranged from 0.15 to 1.38 mg/L for tebuconazole and from 0.26 to 1.86 mg/L for epoxiconazole [1]. This indicates that while the two compounds share a similar resistance profile in this species, tebuconazole generally exhibits greater intrinsic activity.

F. culmorum Sensitivity
Head-to-head
Mean EC50 = 0.57 mg/L
~1.8-fold less potent than tebuconazole
Cross-resistance ρ=0.6; microtiter assay, 105 strains
Fungicide resistance Mycology Cereal pathology

Epoxiconazole Application Scenarios


Carbendazim-Resistant FHB Management

Based on demonstrated strong inhibitory activity against carbendazim-resistant F. graminearum isolates and increased field control efficacy of FHB [1], epoxiconazole should be prioritized in wheat production regions where benzimidazole resistance is confirmed or suspected.

Wheat Yellow and Brown Rust Control

Given its documented performance of 80-100% control of yellow and brown rust in multi-country European field trials [2], epoxiconazole is a scientifically justified selection for rust management programs, offering an effective alternative to tebuconazole for resistance management.

Baltic Z. tritici Resistance Management

In regions such as the Baltics where Z. tritici populations exhibit reduced triazole sensitivity, epoxiconazole may offer a tactical advantage due to its lower mean Resistance Factor (RF = 69) compared to tebuconazole (RF = 211) [3], potentially contributing to more durable disease control.

Application
Selection Property
Validation Focus
Carbendazim-resistant FHB research
Retained activity against resistant F. graminearum isolates
FHB control and deoxynivalenol reduction in inoculated field trials
Wheat rust control research
High efficacy against yellow and brown rust
Field performance stability across European agroclimates
Z. tritici resistance management research
Lower Resistance Factor (RF) profile compared to tebuconazole
Sensitivity monitoring in Baltic Z. tritici populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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